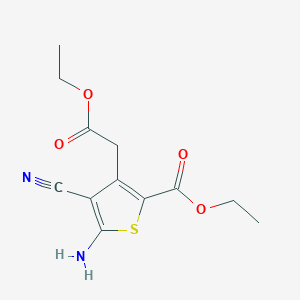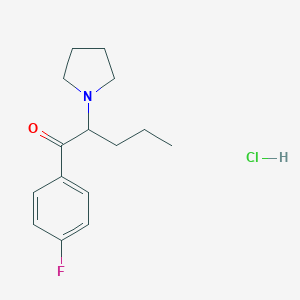![molecular formula C48H36N6O6 B159167 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- CAS No. 10127-03-4](/img/structure/B159167.png)
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as Sudan IV and is widely used as a dye in histology and microscopy. However, recent research has shown that this compound has several other potential applications, including in the field of medicine, agriculture, and environmental sciences.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in inhibiting cancer cell growth is not fully understood. However, it is believed that the compound works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of certain enzymes that are essential for cancer cell growth.
Biochemische Und Physiologische Effekte
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to reduce cholesterol levels and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in lab experiments is its low cost and easy availability. However, one of the limitations of using this compound is its potential toxicity, especially at high concentrations. Therefore, it is important to use this compound with caution and follow appropriate safety measures.
Zukünftige Richtungen
There are several future directions for research on 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-]. One of the most promising areas of research is its potential application in developing new anticancer drugs. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental sciences.
Conclusion:
In conclusion, 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has several potential applications in scientific research. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for developing new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] involves the reaction of 2-naphthol with diazotized 4,4'-diaminodiphenylmethane in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Recent studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells.
Eigenschaften
CAS-Nummer |
10127-03-4 |
|---|---|
Produktname |
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- |
Molekularformel |
C48H36N6O6 |
Molekulargewicht |
792.8 g/mol |
IUPAC-Name |
3-hydroxy-4-[[4-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H36N6O6/c1-59-41-27-29(21-23-39(41)51-53-43-35-19-11-9-13-31(35)25-37(45(43)55)47(57)49-33-15-5-3-6-16-33)30-22-24-40(42(28-30)60-2)52-54-44-36-20-12-10-14-32(36)26-38(46(44)56)48(58)50-34-17-7-4-8-18-34/h3-28,55-56H,1-2H3,(H,49,57)(H,50,58) |
InChI-Schlüssel |
FUWKVWMULKARSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
Andere CAS-Nummern |
10127-03-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



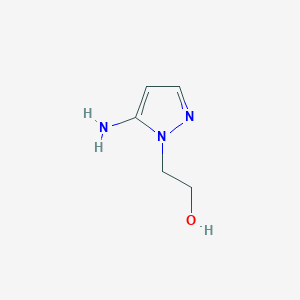
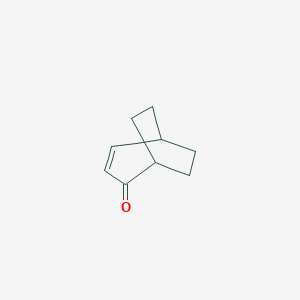
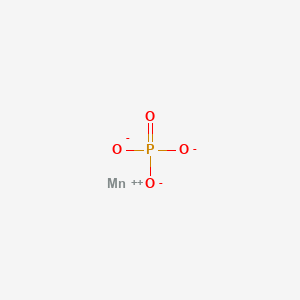
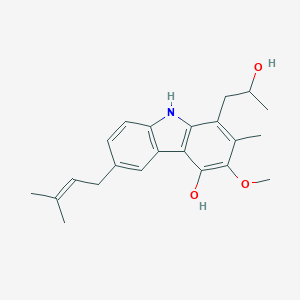
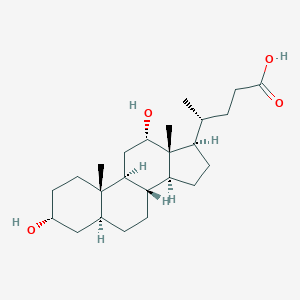
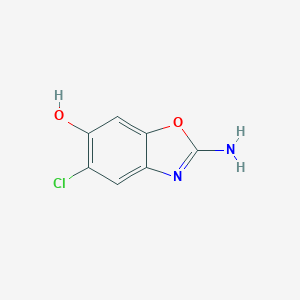
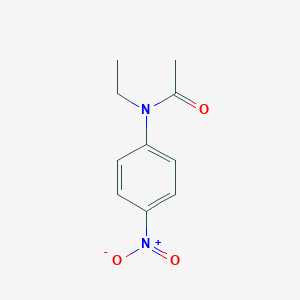
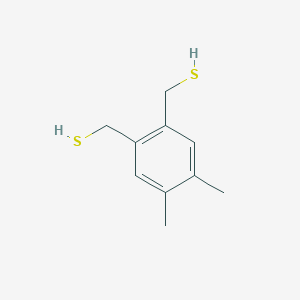
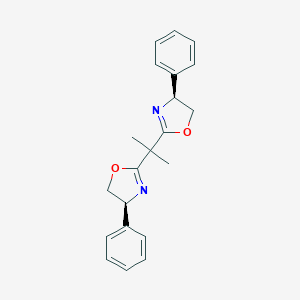
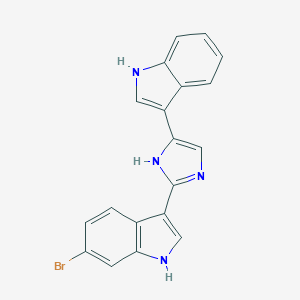
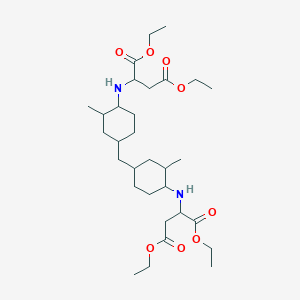
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
